5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a complex organic compound that features a pyrazolo[4,3-c]pyridine core. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at positions adjacent to the Boc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other positions on the molecule. This protection is crucial for the compound’s stability and reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-2-carboxylate
- tert-Butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
- tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
Uniqueness
5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unique due to its specific structural features and the presence of the Boc protecting group. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of amine groups .
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
6-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-7-5-9-8(10(11(17)18)15-14-9)6-16(7)12(19)20-13(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)(H,17,18) |
InChI Key |
ZTPLKTMALHNMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OC(C)(C)C)C(=NN2)C(=O)O |
Origin of Product |
United States |
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